N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N6OS and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications
- Anti-Inflammatory Activity : Thiophene derivatives, including the compound , have demonstrated anti-inflammatory properties . These molecules can potentially be developed into drugs to alleviate inflammation-related conditions.
- Analgesic and Anti-Inflammatory Effects : Some thiophene derivatives exhibit both analgesic and anti-inflammatory effects . Researchers are interested in exploring their potential as pain-relieving agents.
- Antihypertensive Properties : Thiophene-based compounds have been investigated for their antihypertensive activity . Understanding their mechanisms of action could lead to novel treatments for hypertension.
- Antitumor Activity : Thiophene derivatives have shown promise as antitumor agents . Researchers continue to explore their efficacy against cancer cells.
- Other Therapeutic Properties : Thiophene-containing compounds have also been studied for their anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, and anti-microbial effects .
- Light-Emitting Diodes (LEDs) : Thiophene derivatives find applications in material science, particularly in the fabrication of light-emitting diodes (LEDs) . Their electronic properties make them suitable for use in optoelectronic devices.
- Thiophene derivatives have been explored as inhibitors of metal corrosion . Understanding their behavior at metal surfaces can contribute to corrosion prevention strategies.
- Thiophene serves as an essential building block for medicinal chemists. It anchors combinatorial libraries, enabling the search for lead molecules with diverse pharmacological activities .
- Researchers continually synthesize novel thiophene moieties to enhance their therapeutic activity. Investigating structural prototypes allows for the development of more effective pharmacological agents .
Medicinal Chemistry
Material Science
Corrosion Inhibition
Combinatorial Chemistry and Drug Discovery
Structural Modifications
Mechanism of Action
Thiophene derivatives
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pyrazole derivatives
Pyrazole derivatives are another class of compounds that have shown significant biological activities. They have been used in the synthesis of various pharmacologically active heterocyclic compounds .
Triazole derivatives
Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects .
properties
IUPAC Name |
N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c1-14-12-16(18-8-5-11-27-18)22-24(14)10-9-20-19(26)17-13-21-25(23-17)15-6-3-2-4-7-15/h2-8,11-13H,9-10H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUNTNQIELCPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide |
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